

Spectroscopic and Spectrometric Characterization of Isopropyl 5-(diphenylphosphoryl)pentanoate: A Technical Guide

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Compound of Interest

Compound Name:	<i>Isopropyl 5-(diphenylphosphoryl)pentanoate</i>
Cat. No.:	B1141997

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This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for **Isopropyl 5-(diphenylphosphoryl)pentanoate**, a known impurity in the pharmaceutical manufacturing of latanoprost. This document details nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside generalized experimental protocols for the acquisition of such data.

Compound Overview

Isopropyl 5-(diphenylphosphoryl)pentanoate is an organophosphorus compound with the molecular formula $C_{20}H_{25}O_3P$ and a molecular weight of 344.4 g/mol. [\[1\]](#) It is structurally characterized by a pentanoate backbone with an isopropyl ester at one end and a diphenylphosphoryl group at the other. The presence of this compound as a trace impurity in commercial preparations of the glaucoma medication latanoprost necessitates its accurate identification and quantification. [\[2\]](#)

Spectroscopic Data

The structural elucidation of **Isopropyl 5-(diphenylphosphoryl)pentanoate** relies heavily on NMR spectroscopy, which provides detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Isopropyl 5-(diphenylphosphoryl)pentanoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.75 - 7.45	Multiplet	10H	Aromatic protons $(\text{C}_6\text{H}_5)_2\text{P}=\text{O}$
4.95	Septet	1H	$-\text{OCH}(\text{CH}_3)_2$
2.30 - 2.15	Multiplet	2H	$-\text{CH}_2\text{-CH}_2\text{-P}=\text{O}$
2.10 - 1.95	Multiplet	2H	$-\text{CH}_2\text{-COO-}$
1.80 - 1.60	Multiplet	2H	$-\text{CH}_2\text{-CH}_2\text{-CH}_2\text{-}$
1.15	Doublet	6H	$-\text{OCH}(\text{CH}_3)_2$

Table 2: ^{13}C NMR Spectroscopic Data for **Isopropyl 5-(diphenylphosphoryl)pentanoate**

Chemical Shift (δ) ppm	Assignment	Notes
172.5	C=O (Ester)	
132.0 - 128.0	Aromatic Carbons	May show splitting due to P-C coupling
67.5	$-\text{OCH}(\text{CH}_3)_2$	
34.0	$-\text{CH}_2\text{-COO-}$	
30.0 (d, $\text{J}_{\text{PC}} \approx 70$ Hz)	$-\text{CH}_2\text{-P}=\text{O}$	
24.5	$-\text{CH}_2\text{-CH}_2\text{-CH}_2\text{-}$	
21.8	$-\text{OCH}(\text{CH}_3)_2$	

Spectrometric Data

Mass spectrometry provides valuable information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for **Isopropyl 5-(diphenylphosphoryl)pentanoate**

Ion	m/z
$[M+H]^+$	345.16
$[M+Na]^+$	367.14

Experimental Protocols

While specific experimental parameters for this particular molecule are not publicly detailed, the following represents standard protocols for acquiring NMR and MS data for similar organic compounds.

NMR Spectroscopy Protocol

Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz or higher for ^1H NMR and 100 MHz or higher for ^{13}C NMR.

Sample Preparation:

- Dissolve approximately 5-10 mg of **Isopropyl 5-(diphenylphosphoryl)pentanoate** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Acquire spectra at room temperature using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- ^{31}P NMR: If desired, ^{31}P NMR spectra can be acquired using an appropriate probe. Chemical shifts are typically referenced to an external standard of 85% H_3PO_4 .

Mass Spectrometry Protocol

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

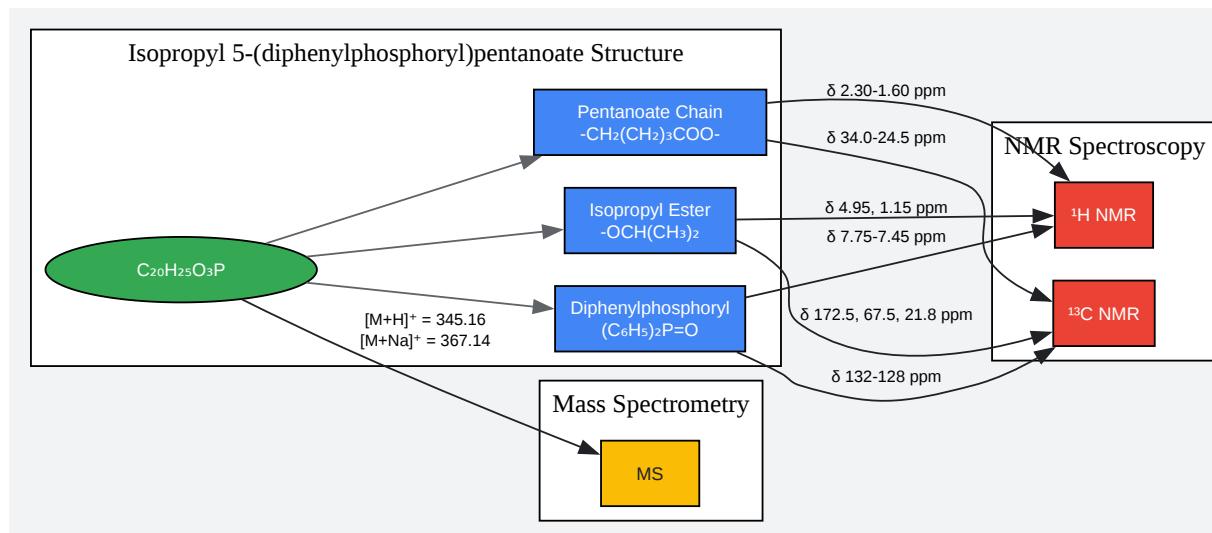
- Prepare a stock solution of **Isopropyl 5-(diphenylphosphoryl)pentanoate** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ in a solvent compatible with ESI-MS, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.

Data Acquisition:

- Ionization Mode: Positive ion mode is typically used to observe protonated molecules ($[\text{M}+\text{H}]^+$) or adducts like ($[\text{M}+\text{Na}]^+$).
- Mass Range: Scan a mass range appropriate for the expected molecular weight, for example, m/z 100-1000.
- Data Analysis: The acquired mass spectrum will show the mass-to-charge ratio of the ions, allowing for the determination of the molecular weight and confirmation of the elemental composition through high-resolution mass measurement.

Logical Relationships in Spectroscopic Data

The following diagram illustrates the relationship between the different structural components of **Isopropyl 5-(diphenylphosphoryl)pentanoate** and their corresponding spectroscopic signals.



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Caption: Structural components and their corresponding spectroscopic signals.

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References

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